1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
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Overview
Description
1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a complex organic compound featuring a thiazepane ring fused with an imidazolidinone moiety
Scientific Research Applications
1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which is then functionalized to introduce the phenyl group. Subsequent steps involve the formation of the imidazolidinone ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in modifying the phenyl group or other substituents on the thiazepane ring.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Imidazolones: Share the imidazolidinone core but differ in the substituents attached to the ring.
Thiazepanes: Similar thiazepane ring structure but lack the imidazolidinone moiety.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic rings.
Uniqueness
1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is unique due to its combination of a thiazepane ring with an imidazolidinone moiety, providing a distinct set of chemical and physical properties.
Properties
IUPAC Name |
1-(7-phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-14-16-7-9-18(14)15(20)17-8-6-13(21-11-10-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKWQTZEGTBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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